molecular formula C24H32ClN7O5 B607395 [3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate CAS No. 674343-47-6

[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate

Cat. No. B607395
CAS RN: 674343-47-6
M. Wt: 534.01
InChI Key: DFDPBEQMMOYQHK-GMUIIQOCSA-N
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Description

EX-1314, also known as BMS-604992, is a growth hormone secretagogue receptor (GHSR) agonist.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fused and Pendant Pyrazole Heterocyclic Compounds : A study by Tagdiwala and Rangnekar (2007) explored the synthesis of fused and pendant pyrazole heterocyclic compounds from 5-amino-3-methyl-1-phenylpyrazole, which shares a similar structural framework with the compound . These compounds were evaluated as fluorescent brightening agents (Tagdiwala & Rangnekar, 2007).

Biological Activity

  • Antibacterial Activity of Indolylthiadiazole Derivatives : Singh et al. (2010) synthesized derivatives of indolylthiadiazole, related structurally to the compound , and evaluated their antibacterial activity. They found that some derivatives exhibited significant antibacterial properties (Singh, Sexana, Kumar, & Kumar, 2010).

  • Antioxidant and Anticancer Activity : Tumosienė et al. (2020) studied derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear resemblance to the compound , for their antioxidant and anticancer activities. Some derivatives showed promising results in these areas (Tumosienė et al., 2020).

Synthesis Methods

  • Convenient Synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles : Taha (2008) described a method for synthesizing 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, which are structurally related to the compound . This study provides insight into the synthesis techniques that could potentially be applied to similar compounds (Taha, 2008).

Molecular Structure and Characterization

  • Synthesis and Structure of Naphtho-Triazoloquinazoline Derivatives : Markosyan et al. (2000) conducted a study on the synthesis and structure of naphtho-triazoloquinazoline derivatives, which are chemically similar to the compound . This research provides valuable information on the molecular structure and characterization of such compounds (Markosyan et al., 2000).

properties

IUPAC Name

[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O4/c1-27(2,29)25(36)31-21(15-17-10-11-18-6-3-4-7-19(18)14-17)24-33-32-23-9-5-8-20(34(23)24)16-38-26(37)30-13-12-22(28)35/h3-11,14,21H,12-13,15-16,29H2,1-2H3,(H2,28,35)(H,30,37)(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLMBGCOKKEOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C3=NN=C4N3C(=CC=C4)COC(=O)NCCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146159477

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate
Reactant of Route 2
[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate
Reactant of Route 3
Reactant of Route 3
[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate
Reactant of Route 4
[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate
Reactant of Route 5
[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate
Reactant of Route 6
[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate

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